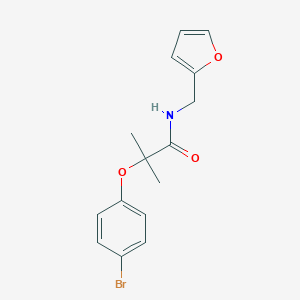![molecular formula C23H20N2O5 B243736 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B243736.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB is a small molecule that belongs to the class of benzamide derivatives, which have been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biochemical and physiological effects that make it a potential candidate for therapeutic applications. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been reported to decrease the production of prostaglandins, which are known to cause pain and inflammation. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to possess anti-viral activity against HIV and HCV.
Advantages and Limitations for Lab Experiments
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has several advantages and limitations for lab experiments. One advantage is that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is a small molecule that can easily penetrate cell membranes, making it a potential candidate for intracellular targets. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biological activities that make it a potential candidate for therapeutic applications. However, one limitation is that the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide is not fully understood, which makes it difficult to design experiments to study its effects. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has not been extensively studied in vivo, which limits its potential for clinical applications.
Future Directions
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide. One direction is to further investigate the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, which will provide insights into its biological activities and potential therapeutic applications. Moreover, future studies should focus on the in vivo effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide, which will determine its potential for clinical applications. Furthermore, the development of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the identification of specific targets of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide will provide insights into its biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with 2-amino-5-methoxybenzamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 2-amino-5-(2-methoxyphenyl)benzoxazole to yield the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess various biological activities that make it a potential candidate for therapeutic applications. Several studies have reported its anti-inflammatory, anti-cancer, and anti-viral activities. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are known to cause pain and inflammation. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has also been reported to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O5/c1-27-15-9-10-16(21(13-15)29-3)22(26)24-18-12-14(8-11-19(18)28-2)23-25-17-6-4-5-7-20(17)30-23/h4-13H,1-3H3,(H,24,26) |
InChI Key |
QKBANFBFEWQHST-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)